molecular formula C26H27ClN2O7 B12055062 2-(3-Ethylamino-6-ethylimino-2,7-dimethyl-xanthen-9-YL)benzoate

2-(3-Ethylamino-6-ethylimino-2,7-dimethyl-xanthen-9-YL)benzoate

Cat. No.: B12055062
M. Wt: 515.0 g/mol
InChI Key: WRJTXSZPMAXPRF-UHFFFAOYSA-N
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Description

Rhodamine 19 perchlorate is a synthetic organic compound known for its vibrant red color and fluorescence properties. It is chemically described as 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-benzoic acid, perchlorate. This compound is widely used in various scientific research fields due to its unique optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodamine 19 perchlorate is synthesized through a multi-step chemical process. The synthesis typically involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium perchlorate with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of Rhodamine 19 perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is typically produced in crystalline form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Rhodamine 19 perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different xanthene derivatives, while reduction can produce various reduced forms of Rhodamine 19 perchlorate .

Scientific Research Applications

Rhodamine 19 perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rhodamine 19 perchlorate is primarily based on its ability to absorb light and emit fluorescence. The compound interacts with specific molecular targets, such as proteins and nucleic acids, through non-covalent interactions. These interactions facilitate the visualization of biological structures and processes under a fluorescence microscope .

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: Another widely used fluorescent dye with similar optical properties but different chemical structure.

    Rhodamine 6G: Known for its high fluorescence quantum yield and used in laser applications.

    Rhodamine 123: Used in cell biology for mitochondrial staining.

Uniqueness

Rhodamine 19 perchlorate stands out due to its specific absorption and emission wavelengths, making it suitable for specialized applications in fluorescence microscopy and spectroscopy. Its unique chemical structure also allows for specific interactions with biological molecules, enhancing its utility in scientific research .

Properties

Molecular Formula

C26H27ClN2O7

Molecular Weight

515.0 g/mol

IUPAC Name

2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;perchloric acid

InChI

InChI=1S/C26H26N2O3.ClHO4/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23;2-1(3,4)5/h7-14,27H,5-6H2,1-4H3,(H,29,30);(H,2,3,4,5)

InChI Key

WRJTXSZPMAXPRF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)O.OCl(=O)(=O)=O

Origin of Product

United States

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